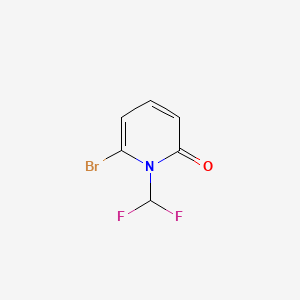
6-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-(difluoromethyl)pyridin-2(1H)-one is a chemical compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the 6th position and a difluoromethyl group at the 1st position of the pyridin-2(1H)-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-(difluoromethyl)pyridin-2(1H)-one typically involves the bromination of pyridin-2(1H)-one followed by the introduction of the difluoromethyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The difluoromethylation is often carried out using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-1-(difluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form the corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Substitution Products: Various substituted pyridin-2(1H)-one derivatives.
Oxidation Products: Pyridin-2(1H)-one N-oxides.
Reduction Products: Pyridin-2(1H)-one amines.
Coupling Products: Biaryl or heteroaryl derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-1-(difluoromethyl)pyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1-(difluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The bromine and difluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subject to ongoing research.
Comparación Con Compuestos Similares
- 6-Chloro-1-(difluoromethyl)pyridin-2(1H)-one
- 6-Fluoro-1-(difluoromethyl)pyridin-2(1H)-one
- 6-Iodo-1-(difluoromethyl)pyridin-2(1H)-one
Comparison: 6-Bromo-1-(difluoromethyl)pyridin-2(1H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with molecular targets, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C6H4BrF2NO |
|---|---|
Peso molecular |
224.00 g/mol |
Nombre IUPAC |
6-bromo-1-(difluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C6H4BrF2NO/c7-4-2-1-3-5(11)10(4)6(8)9/h1-3,6H |
Clave InChI |
MRRCOQBWLSFNCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C(=C1)Br)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


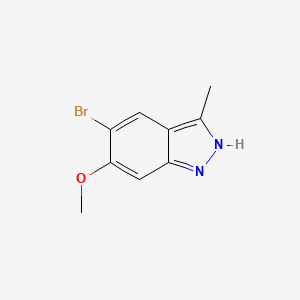
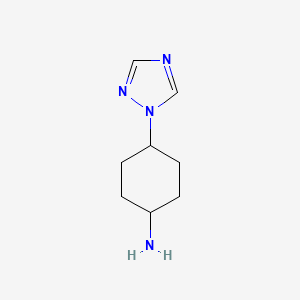
![6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile](/img/structure/B12971228.png)
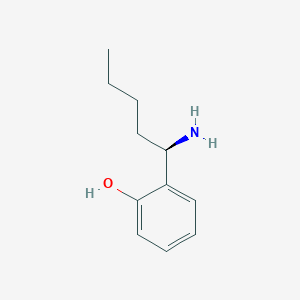
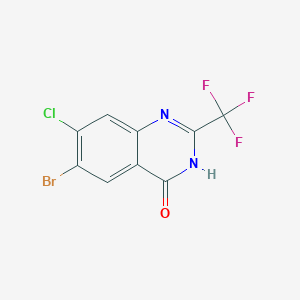

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one hydrochloride](/img/structure/B12971262.png)
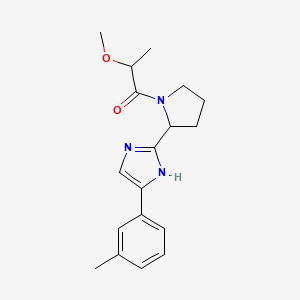
![3-(5-((4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12971276.png)

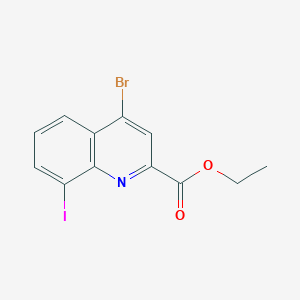

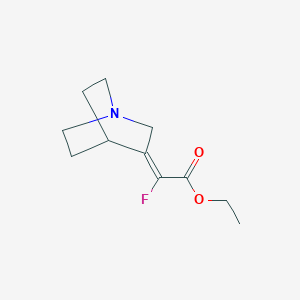
![6-Bromo-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12971308.png)
